1,1'-(4,4'-(Disulfanediylbis(methylene))bis(thiazole-4,2-diyl))diguanidine
CAS No.:
Cat. No.: VC17617457
Molecular Formula: C10H14N8S4
Molecular Weight: 374.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N8S4 |
|---|---|
| Molecular Weight | 374.5 g/mol |
| IUPAC Name | 2-[4-[[2-(diaminomethylideneamino)-1-methylidene-1,3-thiazol-4-yl]disulfanyl]-1-methylidene-1,3-thiazol-2-yl]guanidine |
| Standard InChI | InChI=1S/C10H14N8S4/c1-21-3-5(15-9(21)17-7(11)12)19-20-6-4-22(2)10(16-6)18-8(13)14/h3-4H,1-2H2,(H4,11,12,15,17)(H4,13,14,16,18) |
| Standard InChI Key | UDPYMFXUBRDIAY-UHFFFAOYSA-N |
| Canonical SMILES | C=S1C=C(N=C1N=C(N)N)SSC2=CS(=C)C(=N2)N=C(N)N |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Composition
The systematic IUPAC name of this compound is 2,2'-((Disulfanediylbis(methylene))bis(thiazole-4,2-diyl))diguanidine, reflecting its bis-thiazole core interconnected via a disulfide (–S–S–) bridge. Its molecular formula is C₁₀H₁₄N₈S₄, with a molecular weight of 374.53 g/mol . The structure comprises two thiazole rings (heterocyclic five-membered rings containing nitrogen and sulfur) linked by a methylene-disulfide-methylene (–CH₂–S–S–CH₂–) spacer. Each thiazole unit is further substituted with a guanidine (–NH–C(=NH)–NH₂) functional group at the 2-position (Figure 1).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 155–157°C |
| Predicted Boiling Point | 601.0 ± 65.0°C |
| Density | 1.86 ± 0.1 g/cm³ |
| Solubility | Slight in DMF, Methanol |
| Storage Conditions | –20°C, inert atmosphere |
| pKa (Predicted) | 8.77 ± 0.70 |
Synthesis and Isolation Pathways
Synthetic Routes
The compound is primarily synthesized as a process-related impurity during Famotidine production. Its formation occurs via:
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Oxidative Dimerization: Famotidine’s thioether (–S–CH₂–) group undergoes oxidation to form a disulfide bridge (–S–S–), followed by cyclization to generate the bis-thiazole framework .
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Controlled Byproduct Formation: Reaction intermediates in Famotidine synthesis, such as 2-(diaminomethyleneamino)-4-thiazolemethanethiol, may dimerize under oxidative conditions (e.g., atmospheric oxygen or peroxides) .
Purification Strategies
Isolation of this impurity is achieved through preparative chromatography (e.g., reverse-phase HPLC) using C18 columns and mobile phases containing ammonium acetate or trifluoroacetic acid. Final purification often involves lyophilization to obtain an off-white to pale beige solid .
Analytical Characterization
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals at δ 3.85–4.10 ppm (methylene protons adjacent to disulfide), δ 7.20–7.50 ppm (thiazole ring protons), and δ 8.10–8.40 ppm (guanidine NH protons).
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¹³C NMR: Peaks at δ 165–170 ppm (C=N of thiazole), δ 50–55 ppm (methylene carbons), and δ 155–160 ppm (guanidine carbamidine carbon) .
Mass Spectrometry:
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ESI-MS: [M+H]⁺ ion at m/z 375.5, with fragmentation patterns confirming the disulfide bond cleavage (–S–S– → 2 × –SH) .
Chromatographic Behavior
In UPLC-PDA methods developed for Famotidine impurity profiling, this compound elutes at a relative retention time (RRT) of 1.3–1.5 compared to Famotidine. Optimal separation is achieved using a gradient of 0.1% phosphoric acid and acetonitrile .
Applications in Pharmaceutical Development
Analytical Method Validation
This compound serves as a reference standard in:
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Forced Degradation Studies: To validate stability-indicating methods for Famotidine under oxidative conditions .
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Method Transfer Protocols: Ensuring consistency between laboratories during ANDA submissions .
Stability Profiling
Stress Testing: Under accelerated conditions (40°C/75% RH), Famotidine spiked with this impurity shows ≤2% degradation over 6 months, confirming its role as a stable marker for oxidation pathways .
Regulatory and Industrial Landscape
Compliance with Pharmacopeial Standards
Future Directions in Research
Advanced Synthetic Methodologies
Emerging techniques like flow chemistry could minimize impurity formation by enhancing reaction homogeneity and reducing oxidative side reactions.
Analytical Innovations
LC-MS/MS platforms coupled with artificial intelligence-driven pattern recognition may enable real-time impurity tracking during large-scale Famotidine production.
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